2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol
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Overview
Description
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a phenol moiety
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound need to be identified through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action for this compound would require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in polar organic solvents but insoluble in water This suggests that the compound may have good bioavailability when administered in an appropriate formulation
Result of Action
Similar compounds have been known to exert various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
It is known that the compound is stable under normal temperature and pressure conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol typically involves the formation of the pyrazole ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a substituted aniline can be reacted with chloroacetyl chloride in the presence of a base like triethylamine, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(1H-pyrazol-3-yl)phenol
- 2-chloro-4-[(1E)-2-(1-methyl-1H-pyrazol-5-yl)diazenyl]phenol
Uniqueness
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8(11)6-12-13(7)9-4-2-3-5-10(9)14/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVVLTWHEGDZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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